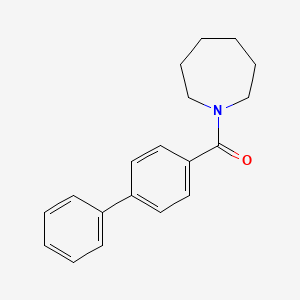

1-(4-biphenylylcarbonyl)azepane

Description

Properties

IUPAC Name |

azepan-1-yl-(4-phenylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(20-14-6-1-2-7-15-20)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFXWDXZMUQQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Azepane Derivatives

The following table summarizes key structural and physicochemical properties of 1-(4-biphenylylcarbonyl)azepane and its analogs derived from the evidence:

Key Comparisons

Synthetic Methods: 1-(Pyridin-3-yl)azepane () requires alkali metal hydrides and flash conditions (9 hours), whereas AM-2233 azepane isomer () involves multi-step purification (column chromatography, LC-MS, NMR).

Physicochemical Properties: Lipophilicity (logP) varies significantly: 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone (logP = 5.187, ) vs. 4-phenyl-azepane HCl (simpler structure, likely lower logP). Molecular weight ranges from 176.26 (pyridinyl derivative, ) to 470.33 (iodophenyl-indole analog, ), influencing bioavailability and target binding.

Biological Relevance: The AM-2233 azepane isomer () and AB-005 isomer () are linked to cannabinoid receptor activity, unlike 4-phenyl-azepane HCl (), which serves as a generic intermediate.

Q & A

Q. What are the established synthetic routes for 1-(4-biphenylylcarbonyl)azepane, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves coupling a biphenyl carbonyl chloride with azepane. Key steps include:

- Acylation : Reacting 4-biphenylylcarbonyl chloride with azepane in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base to neutralize HCl .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization (60–75%) requires controlled temperature (0–5°C during acylation) and stoichiometric excess of azepane (1.2 eq) .

Industrial analogies: Large-scale production may use continuous flow reactors for improved mixing and safety .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR confirms the azepane ring (δ 1.5–2.1 ppm, multiplet for CH groups) and biphenyl aromatic protons (δ 7.3–7.8 ppm). C NMR identifies the carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 307.18) .

- IR : Stretching vibrations for C=O (~1650 cm) and aromatic C-H (~3050 cm) confirm functional groups .

Q. What initial biological screening approaches are recommended to assess the compound’s bioactivity?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases (e.g., IC determination via fluorescence-based assays) .

- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using HEK293 cells expressing target receptors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s receptor binding affinity across different assay platforms?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. Strategies include:

- Cross-validation : Compare radioligand binding (e.g., H-labeled ligands) with functional assays (e.g., cAMP accumulation) .

- Control standardization : Use reference compounds (e.g., ketanserin for 5-HT receptors) to normalize inter-lab variability .

- Structural analysis : Molecular docking (AutoDock Vina) to predict binding poses and explain affinity differences across receptor subtypes .

Q. What computational strategies are recommended for predicting the metabolic stability of this compound derivatives?

- Methodological Answer :

- In silico tools :

- CYP450 metabolism : Use SwissADME or MetaCore to identify vulnerable sites (e.g., azepane ring oxidation) .

- MD simulations : GROMACS to model liver microsome interactions and predict half-life .

- Experimental correlation : Compare predictions with in vitro hepatocyte clearance assays .

Q. How should researchers design analogs to improve the compound’s blood-brain barrier (BBB) permeability while retaining target affinity?

- Methodological Answer :

- Structural modifications :

- Introduce fluorine at the biphenyl para-position to enhance lipophilicity (clogP optimization) .

- Reduce azepane ring size to piperidine for lower polar surface area (<90 Å) .

- Evaluation :

- PAMPA-BBB assay : Measure permeability coefficients (Pe > 4.0 × 10 cm/s indicates BBB penetration) .

- In vivo PET imaging : Radiolabel analogs (e.g., F) to quantify brain uptake in rodent models .

Q. What strategies mitigate low yields in the final acylation step during scale-up synthesis?

- Methodological Answer :

- Process optimization :

- Switch from batch to flow chemistry for better heat/mass transfer .

- Use N-methylmorpholine (NMM) instead of triethylamine to reduce side reactions .

- Analytical monitoring : In-line FTIR tracks reaction progress and identifies intermediates .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting results about the compound’s cytotoxicity in similar cell lines be reconciled?

- Methodological Answer :

- Variable control :

- Validate cell line authenticity (STR profiling) .

- Standardize culture conditions (e.g., serum concentration, passage number).

- Mechanistic studies :

- RNA-seq to identify differential gene expression (e.g., apoptosis vs. survival pathways) .

- Check for off-target effects via kinome-wide profiling (e.g., DiscoverX) .

Q. What experimental approaches elucidate the role of the azepane ring in target binding vs. metabolic instability?

- Methodological Answer :

- Isotopic labeling : Synthesize C-labeled azepane derivatives to track metabolic fate in microsomes .

- Cryo-EM : Resolve ligand-receptor complexes to identify azepane interactions (e.g., hydrophobic pockets) .

- SAR studies : Compare analogs with pyrrolidine or piperidine rings to isolate ring-size effects on potency and clearance .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Yields Under Different Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| THF, 0°C, Triethylamine | 65 | 98 | |

| DCM, RT, NMM | 78 | 95 | |

| Flow reactor, 25°C | 82 | 99 |

Table 2 : Biological Activity of Azepane Derivatives

| Compound | 5-HT IC (nM) | Cytotoxicity (HeLa, IC, μM) |

|---|---|---|

| This compound | 12.3 | >100 |

| Piperidine analog | 45.6 | 58.2 |

| Fluorinated derivative | 8.9 | 92.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.